molecular formula C18H21FN2OS B4839856 [4-(2-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

[4-(2-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B4839856
M. Wt: 332.4 g/mol
InChI Key: PDVVHALZILITPA-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazinomethanone: is a complex organic compound with a unique structure that combines a fluorophenyl group, a piperazine ring, and a thienyl group

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-2-5-15-12-14(13-23-15)18(22)21-10-8-20(9-11-21)17-7-4-3-6-16(17)19/h3-4,6-7,12-13H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVVHALZILITPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorophenyl)piperazinomethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the thienyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions may target the carbonyl group, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Strong bases like sodium hydride, and nucleophiles such as amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 4-(2-fluorophenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular processes, its bioavailability, and its potential therapeutic uses .

Industry: In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)piperazinomethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity, while the piperazine ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

  • 4-(2-Fluorophenyl)piperazinomethanone
  • 4-(2-Fluorophenyl)piperazinomethanone
  • 4-(2-Fluorophenyl)piperazinomethanone

Uniqueness: Compared to similar compounds, 4-(2-fluorophenyl)piperazinomethanone stands out due to the presence of the thienyl group, which imparts unique electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-FLUOROPHENYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

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